molecular formula C14H18N2OS B2973934 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide CAS No. 313662-19-0

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2973934
CAS No.: 313662-19-0
M. Wt: 262.37
InChI Key: UNMHLBSPZNUZCJ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)pentanamide is a heterocyclic amide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, coupled to a pentanamide chain via the thiazole nitrogen. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-4-5-6-12(17)15-14-16-13-10(3)7-9(2)8-11(13)18-14/h7-8H,4-6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMHLBSPZNUZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(C=C(C=C2S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced benzothiazole compounds.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activities. For example, the compound may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Linked Pentanamide Derivatives

and describe N4-valeroylsulfonamides (e.g., compounds 20–25 ), which share the pentanamide group but differ in their sulfonamide-linked aromatic systems. Key comparisons include:

Compound Core Structure Melting Point (°C) Key Functional Groups (FTIR, cm⁻¹) Biological Relevance
N4-Valeroylsulfamethazine (20) 4,6-Dimethylpyrimidinyl 218–219 1685 (CONH), 1164 (SO₂NH) Antitubercular activity
N4-Valeroylsulfathiazole (23) Thiazolyl 220–221 1667 (CO), 1141 (SO₂NH) Antitubercular activity
Target Compound 4,6-Dimethylbenzothiazolyl Not reported Inferred: ~1670–1685 (CONH) Potential antimicrobial

Key Differences :

  • The target compound replaces the sulfonamide-phenyl group with a benzothiazole ring, eliminating the SO₂NH linkage. This structural simplification may reduce metabolic instability associated with sulfonamides while retaining hydrogen-bonding capacity via the amide and thiazole nitrogen.
Simplified Albendazole Derivatives

and highlight N-(4-methoxyphenyl)pentanamide, a non-sulfonamide pentanamide derivative with anthelmintic activity comparable to albendazole but lower toxicity. Comparisons include:

Property N-(4-Methoxyphenyl)pentanamide Target Compound
Core Structure Methoxyphenyl 4,6-Dimethylbenzothiazolyl
Synthetic Accessibility 1.34 (easier synthesis) Likely higher complexity
Toxicity Lower than albendazole Not reported
Activity Anthelmintic Potential broad-spectrum

Implications :

  • The target compound’s methyl substituents could improve metabolic stability relative to the methoxy group in N-(4-methoxyphenyl)pentanamide .
Heterocyclic Sulfamoyl Derivatives

lists pentanamide derivatives (e.g., CF2–CF4 ) with sulfamoyl-linked heterocycles (isoxazole, thiazole). For example:

  • CF4 : 2-(1,3-Dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-thiazole-2-yl)sulfamoylphenyl)pentanamide .

Comparison :

  • The target compound lacks the sulfamoyl and dioxoisoindoline groups, reducing steric hindrance and possibly improving solubility.

Physicochemical and Spectral Comparisons

Melting Points and Stability
  • Sulfonamide derivatives in exhibit melting points >200°C, attributed to strong intermolecular hydrogen bonding (SO₂NH and CONH groups) .
  • The target compound’s melting point is unreported but likely lower due to the absence of sulfonamide hydrogen-bonding motifs.
FTIR Spectral Features
  • CONH stretches in analogs appear at ~1667–1685 cm⁻¹ ; the target compound is expected to show similar absorption.
  • The benzothiazole C=N and C-S stretches (absent in sulfonamides) may appear at ~1500–1600 cm⁻¹ and ~600–700 cm⁻¹, respectively .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This structural feature imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H18N2OS
CAS Number313662-19-0
InChIInChI=1S/C14H18N2OS/c1-4-5-6-12(17)15-14-16-13-10(3)7-9(2)8-11(13)18-14/h7-8H,4-6H2,1-3H3,(H,15,16,17)

Synthesis

The synthesis of this compound typically involves the formation of the benzothiazole core through reactions involving 2-mercaptoaniline and acid chlorides. The general reaction can be summarized as follows:

  • Formation of Benzothiazole Core :
    • React 2-mercaptoaniline with an acid chloride in the presence of a base (e.g., triethylamine).
    • This yields the benzothiazole core.
  • Amidation :
    • The core is then reacted with pentanoic acid or its derivatives to form this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzothiazole moiety can modulate the activity of various enzymes and receptors. Notably:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cell proliferation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity :
    • Demonstrated effectiveness against various bacterial strains.
    • Potential for development into new antibiotics.
  • Anti-inflammatory Effects :
    • Inhibition of pro-inflammatory cytokines.
    • Potential use in treating inflammatory diseases.
  • Antitumor Activity :
    • Preliminary studies suggest cytotoxic effects on cancer cell lines.
    • Further research is needed to elucidate its mechanism in cancer therapy.

Case Studies and Research Findings

A review of current literature reveals several studies focused on the biological activity of benzothiazole derivatives:

  • Antitumor Studies :
    • A study found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity .
  • Inhibition Studies :
    • Research has shown that related compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests potential applications in cancer therapeutics .
  • Microbial Inhibition :
    • Various derivatives have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

A comparison with other benzothiazole derivatives highlights the unique properties of this compound:

CompoundStructural FeaturesBiological Activity
N-(6-chlorobenzo[d][1,3]dioxol-5-yl)pentanamideChlorobenzo[d][1,3]dioxole moietyAntitumor
2-(3,4-dimethoxyphenyl)-6-(2-[18F]fluoroethoxy)benzothiazoleFluoroethoxy group for imagingPET imaging tracer

Uniqueness of this compound

The presence of 4,6-dimethyl substituents significantly influences its chemical reactivity and biological activity compared to other derivatives. The pentanamide group enhances its solubility and potential pharmacokinetic properties.

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